N-sec-Pentylphthalimide
Description
Structure
3D Structure
Properties
CAS No. |
106270-08-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-pentan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
MEVAQQNEPXNEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for N Sec Pentylphthalimide and Analogous N Alkylphthalimides
Phthalimide (B116566) Synthesis via Condensation Reactions
The most fundamental approach to forming the phthalimide scaffold involves the direct condensation of phthalic anhydride (B1165640) with primary amines. organic-chemistry.orgacs.org This method is often favored for its straightforwardness when the desired amine is readily available. organic-chemistry.org
The traditional and widely used synthesis of N-alkylphthalimides is achieved through a condensation reaction between phthalic anhydride and a primary alkylamine. acs.orggoogle.com This reaction proceeds via a nucleophilic attack of the amine group on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide and a molecule of water. researchgate.net The process is versatile, allowing for the synthesis of a wide range of N-substituted phthalimides by varying the amine derivative. google.comresearchgate.net For instance, N-methylphthalimide and other analogs like N-ethyl and N-butylphthalimides are produced using monomethylamine, ethylamine, and n-butylamine, respectively. google.com
The general mechanism involves a nucleophilic attack by the amino group on the anhydride moiety, followed by dehydration to form the imide ring. researchgate.net
Table 1: Examples of N-Alkylphthalimides from Phthalic Anhydride and Amines
| Amine Reactant | Resulting N-Alkylphthalimide |
|---|---|
| Monomethylamine | N-Methylphthalimide |
| Ethylamine | N-Ethylphthalimide |
| n-Butylamine | N-Butylphthalimide |
Achieving high yields and purity in the synthesis of N-alkylphthalimides requires careful optimization of reaction conditions, including temperature and solvent choice. An industrial method for producing N-alkylphthalimides with yields exceeding 99.5% involves a two-stage reactor system. google.com In this process for synthesizing N-methylphthalimide, the first reaction zone is maintained at 155-195°C, and the second is kept at a higher temperature of 175-200°C. google.com
The choice of solvent significantly impacts reaction rates and outcomes. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used because they can enhance reaction rates and yields. numberanalytics.com However, studies on the alkaline hydrolysis of N-benzylphthalimide, a related compound, have shown that the rate of reaction decreases as the concentration of organic cosolvents like acetonitrile (B52724) (CH3CN) or DMF increases in a mixed water-solvent system. researchgate.net This is attributed to the greater stabilization of the hydroxide (B78521) ion by the organic solvent, which reduces its reactivity. researchgate.net
| Parameter | Condition | Outcome | Source |
| Temperature (Zone 1) | 155-195°C | Initial Reaction | google.com |
| Temperature (Zone 2) | 175-200°C | Completion, High Yield (>99.5%) | google.com |
| Solvent | Polar Aprotic (e.g., DMF) | Improved Reaction Rate and Yield | numberanalytics.com |
| Solvent Mixture | Water-CH3CN / Water-DMF | Decreased Hydrolysis Rate with ↑ Organic % | researchgate.net |
Reaction of Phthalic Anhydride with Amine Derivatives
Classical and Modern Approaches to N-Alkylphthalimide Formation
Beyond direct condensation, the formation of N-alkylphthalimides is famously achieved through the Gabriel synthesis. More recent advancements have introduced methods that offer greater speed, efficiency, and atom economy.
The Gabriel synthesis is a cornerstone method for preparing primary amines, with the N-alkylphthalimide being a key intermediate. byjus.comunacademy.com This reaction elegantly avoids the over-alkylation that often plagues the direct alkylation of ammonia (B1221849). unacademy.comorgoreview.com
The mechanism proceeds in distinct steps:
Deprotonation : Phthalimide is treated with a base, typically potassium hydroxide (KOH), to deprotonate the acidic imide hydrogen. orgoreview.comvedantu.com This creates a potent nucleophile, the phthalimide anion, which is stabilized by the two adjacent carbonyl groups. byjus.comunacademy.com
Nucleophilic Substitution : The phthalimide anion attacks a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. vedantu.comnrochemistry.com This step forms the N-alkylphthalimide intermediate. byjus.com Due to the SN2 mechanism's sensitivity to steric hindrance, this method is most effective for primary alkyl halides and generally fails with secondary or tertiary halides. vedantu.comwikipedia.org
Cleavage : The final primary amine is liberated from the N-alkylphthalimide through hydrolysis (using acid or base) or, more commonly, hydrazinolysis (the Ing-Manske procedure). byjus.comwikipedia.org Hydrazinolysis involves reacting the intermediate with hydrazine (B178648), which yields the primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org
The application of microwave irradiation has significantly accelerated the synthesis of N-alkylphthalimides, offering dramatic reductions in reaction time compared to conventional heating methods. thieme-connect.comrsc.org This technique enhances selectivity and reduces the formation of thermal degradation by-products. rsc.org
A highly effective protocol involves the N-alkylation of phthalimide in a 'dry media' environment. thieme-connect.com In this solvent-free approach, phthalimide is mixed with an alkyl halide adsorbed onto a solid support, such as potassium carbonate. thieme-connect.com Irradiation in a domestic microwave oven can lead to the desired N-alkylphthalimide in remarkably short times (4–10 minutes) with high yields. thieme-connect.comresearchgate.net
Table 2: Microwave-Assisted Synthesis of N-Alkylphthalimides in Dry Media
| Alkyl Halide | Reaction Time (min) | Yield (%) |
|---|---|---|
| Benzyl Chloride | 4 | 92 |
| n-Butyl Bromide | 6 | 85 |
| n-Octyl Bromide | 6 | 95 |
| Allyl Bromide | 10 | 49 |
(Data sourced from Bogdał et al., 1996) thieme-connect.com
Microwave assistance is also effective for the one-pot condensation of phthalic anhydride with amines and amino acids, providing excellent yields without the need for a solvent. rsc.org Furthermore, microwave heating has been applied to solid-phase synthesis, where the target phthalimide is obtained through a rapid cyclative cleavage from a resin support. acs.org
Direct (hetero)arylation polymerization (DHAP) represents a modern, sustainable strategy for synthesizing complex molecules containing phthalimide units. mdpi.com This method is prized for being more atom-efficient and environmentally benign than traditional cross-coupling reactions because it bypasses the need to prepare and use toxic organometallic reagents. mdpi.comnih.gov The reaction directly forms a carbon-carbon bond between a C-H bond and a carbon-halogen bond. mdpi.com
This methodology has been instrumental in creating π-conjugated small molecules and polymers with phthalimide end-groups, which are of interest for organic electronic applications. mdpi.comrsc.org A standardized protocol for coupling phthalimide-based substrates involves using a palladium catalyst, a base such as potassium carbonate, a proton shuttle like pivalic acid, and a solvent like dimethylacetamide (DMA), typically at elevated temperatures around 80°C. researchgate.net These methods have been successfully used to synthesize complex tetrameric materials based on phthalimide and other imide end-groups. rsc.org
Microwave-Assisted Synthesis Protocols
Purification and Isolation Strategies for N-sec-Pentylphthalimide Analogs
The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities. Commonly employed techniques for the purification of N-alkylphthalimides include recrystallization, column chromatography, and solvent extraction.
Recrystallization is a widely used technique for purifying solid N-alkylphthalimide derivatives. pharmainfo.inmt.com The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. mt.com For N-alkylphthalimides, ethanol (B145695) is frequently reported as an effective recrystallization solvent. pharmainfo.inresearchgate.net The process generally involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the N-alkylphthalimide decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The purified crystals are then collected by filtration. pharmainfo.in For instance, N-benzylphthalimide has been successfully recrystallized from 95% ethanol to yield a fine, white crystalline solid. Similarly, various N-substituted phthalimides have been purified by recrystallization from ethanol after synthesis. pharmainfo.inresearchgate.net In some cases, a mixture of solvents may be necessary to achieve the desired solubility profile.
However, challenges can arise during recrystallization. If impurities have similar solubility profiles to the desired product, co-crystallization can occur, diminishing the effectiveness of the purification. In one documented case, the recrystallization of an N-hydroxyphthalimide ester from toluene (B28343) resulted in the co-precipitation of a yellow, solid impurity. reddit.com This suggests that for certain mixtures, recrystallization alone may be insufficient, and a preliminary purification step, such as passing the crude product through a short silica (B1680970) plug, might be necessary. reddit.comrsc.org
Column chromatography is another powerful technique for the purification of N-alkylphthalimides, offering a high degree of separation based on the differential adsorption of compounds to a stationary phase. wikipedia.org Silica gel is a commonly used stationary phase for the purification of phthalimide derivatives. rsc.orgopen.ac.uk The crude mixture is loaded onto the top of a column packed with the adsorbent, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. wikipedia.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation into fractions. wikipedia.org
For the purification of N-alkylphthalimide analogs, various solvent systems have been employed as eluents. A mixture of ethyl acetate (B1210297) and n-hexane is a common choice for separating N-[ω-(trimethylsilylmethoxy)polyoxalkyl]phthalimides. clockss.org The polarity of the eluent is a critical parameter that is often optimized to achieve the best separation. Thin-layer chromatography (TLC) is frequently used as a preliminary analytical tool to determine the optimal solvent system for column chromatography. wikipedia.orgderpharmachemica.com For example, the progress of the synthesis of N-alkyl phthalimides can be monitored using a pet ether:ethanol (8:2) TLC system. derpharmachemica.com In some instances, column chromatography is essential when recrystallization proves ineffective or when separating complex mixtures of products. rsc.orgresearchgate.net
Solvent extraction can be utilized as an initial purification step to remove certain impurities. For example, in the synthesis of N-decylamine from N-decylphthalimide, solvent extraction with chloroform (B151607) and water was found to be an effective technique to separate the desired amine from the phthalhydrazide byproduct, although some challenges with adsorption of the product onto the byproduct crystals were noted. shu.ac.uk Washing the crude product with a saturated sodium bicarbonate solution and water has also been reported to remove acidic impurities.
The table below summarizes various purification strategies employed for N-alkylphthalimide analogs based on research findings.
| Compound Type | Purification Method | Solvent/Eluent System | Observations | Reference |
| N-Alkyl Phthalimides | Recrystallization | Ethanol | Effective for obtaining crude product after synthesis. | derpharmachemica.com |
| N-Benzylphthalimide | Recrystallization | 95% Ethanol | Yielded a fine, white crystalline solid. | |
| N-Substituted Phthalimides | Recrystallization | Ethanol | Used after pouring the reaction mixture into cold water and filtering. | pharmainfo.in |
| Bithiophene-Phthalimide Derivatives | Recrystallization | Tetrahydrofuran (THF) | Yielded bright orange solids. | rsc.org |
| N-Hydroxyphthalimide Ester | Recrystallization | Toluene | Co-crystallization with a yellow impurity was observed. | reddit.com |
| N-[ω-(trimethylsilylmethoxy)polyoxalkyl]phthalimides | Column Chromatography | Silica gel with Ethyl acetate/n-hexane (1:2) | Successful isolation of the target compounds. | clockss.org |
| N-(selenoalkyl)-Phthalimides | Column Chromatography | Not specified | Used for purification after removal of the reaction solvent. | rsc.orgresearchgate.net |
| N-Decylamine (from N-Decylphthalimide) | Solvent Extraction | Chloroform and Water | Effective for separating the amine from phthalhydrazide byproduct. | shu.ac.uk |
Ultimately, a combination of these techniques is often employed to achieve high purity of the final this compound analog. For example, a crude product might first be subjected to an aqueous workup and solvent extraction, followed by column chromatography, and finally recrystallization to obtain a highly pure crystalline solid. rsc.org The purity of the isolated product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.orgrsc.org
Chemical Reactivity and Transformative Processes of N Sec Pentylphthalimide
Aliphatic C-H Bond Functionalization Studies
The selective functionalization of aliphatic carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis. unc.edu The development of methods to control where a reaction occurs on a simple alkyl chain is crucial for creating complex molecules from basic starting materials. unc.edursc.org N-alkylphthalimides, including N-sec-pentylphthalimide, have been utilized as substrates in studies aimed at achieving such selectivity. researchgate.netmdpi.com
The oxidation of unactivated C-H bonds in N-pentylphthalimide derivatives has been a subject of study to understand and control the position of hydroxylation along the pentyl chain. mdpi.comnih.gov
Manganese complexes have proven to be effective catalysts for the site-selective C-H oxidation of N-alkylphthalimides using aqueous hydrogen peroxide as the oxidant. researchgate.netacs.org These systems have demonstrated better performance in terms of product yields and the range of applicable substrates compared to their iron-based counterparts. researchgate.netacs.org For instance, the use of a manganese catalyst with a specific ligand, Mn(dMMpdp), in the oxidation of N-pentylphthalimide resulted in greater than 99% selectivity for oxidation at the C-4 position. nih.gov The efficiency of these manganese catalysts is influenced by their electronic properties; electron-rich catalysts generally show enhanced performance, facilitating the reactions under mild conditions with low catalyst loadings. researchgate.netacs.org
The choice of solvent also plays a critical role in directing the selectivity of these oxidation reactions. Solvents capable of hydrogen bonding, such as trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), can prevent the overoxidation of the initially formed alcohol to a ketone. mdpi.com This is achieved through the formation of hydrogen bonds with the alcohol product, which deactivates the adjacent C-H bond towards further oxidation. mdpi.com
Table 1: Catalytic Systems for Site-Selective Oxidation of N-Pentylphthalimide
| Catalyst System | Oxidant | Selectivity | Reference |
| Mn(dMMpdp) | H₂O₂ | >99% at C-4 | nih.gov |
| Mn complexes | H₂O₂ | Tunable (proximal vs. remote) | researchgate.netacs.org |
| Fe(CF₃-pdp) | H₂O₂ | Used for N-pentylmorpholine (>99% at C-4) | nih.gov |
This table summarizes catalytic systems used in the site-selective oxidation of N-pentylphthalimide and related structures, highlighting the high selectivity achievable.
The phthalimido group exerts a significant electronic and steric influence on the site-selectivity of C-H bond functionalization. researchgate.netacs.orgacs.org Its strong electron-withdrawing nature deactivates the C-H bonds closest to the nitrogen atom (proximal positions), making them less susceptible to oxidation. acs.org This deactivation is a key factor in directing the reaction to more distant (remote) C-H bonds. acs.org
In the oxidation of N-pentylphthalimide, this electronic effect leads to a preference for functionalization at the γ-position (C-4). mdpi.com This is in contrast to substrates with less electron-withdrawing groups, where oxidation may occur at positions closer to the nitrogen. mdpi.com The steric bulk of the phthalimido group can also play a role, potentially hindering the approach of the catalyst to the proximal C-H bonds. acs.org The combination of these electronic and steric effects allows for fine-tuning of the reaction's regioselectivity. researchgate.netacs.org
The oxidation of N-alkylphthalimides catalyzed by manganese complexes is proposed to proceed through a hydrogen atom transfer (HAT) mechanism. researchgate.netacs.org In this process, a high-valent manganese-oxo species is generated, which then abstracts a hydrogen atom from the alkyl chain of the substrate. researchgate.netacs.org This generates a carbon-centered radical, which is then further oxidized to the final hydroxylated product. nih.gov
The site-selectivity of the reaction is determined by the relative reactivity of the different C-H bonds in the substrate. The electron-withdrawing nature of the phthalimido group decreases the electron density at the proximal C-H bonds, making them less favorable for HAT. acs.org Consequently, the more electron-rich remote C-H bonds, particularly at the C-4 position in N-pentylphthalimide, are preferentially attacked by the manganese-oxo species. mdpi.comnih.gov Stereoelectronic effects also contribute to the observed selectivity, influencing the stability of the transition state for the HAT step. researchgate.netacs.org
Direct C-H fluorination and trifluoromethylation are powerful methods for introducing fluorine atoms or trifluoromethyl groups into organic molecules, which can significantly alter their chemical and biological properties. beilstein-journals.orgconicet.gov.ar
Photosensitized reactions provide a mild and effective way to achieve direct C-H fluorination. beilstein-journals.org In the case of N-pentylphthalimide, photosensitized fluorination leads to a mixture of monofluorinated products. beilstein-journals.org The reaction typically utilizes a photosensitizer that, upon irradiation with visible light, can activate a fluorine source. beilstein-journals.orgrsc.org
Research has shown that the fluorination of N-pentylphthalimide yields a mixture of products fluorinated at the C-4 and C-3 positions, with a preference for the C-4 position. beilstein-journals.org One study reported a 3.2:1 ratio of C-4 to C-3 monofluorinated products. beilstein-journals.org The selectivity is attributed to the formation of the most stable carbon-centered radical intermediate after hydrogen atom abstraction by the excited photosensitizer. beilstein-journals.org The C-H bond dissociation energy (BDE) is a key factor, with the position furthest from the electron-withdrawing phthalimide (B116566) group forming a more stable radical. beilstein-journals.org The phthalimide group itself can act as a "photosensitization auxiliary," playing a role in the triplet energy of the system, which is crucial for the reaction to proceed. rsc.org
Table 2: Products of Photosensitized Fluorination of N-Pentylphthalimide
| Product | Position of Fluorination | Ratio | Reference |
| C4-monofluorinated N-pentylphthalimide | C-4 | 3.2 | beilstein-journals.org |
| C3-monofluorinated N-pentylphthalimide | C-3 | 1 | beilstein-journals.org |
This table shows the product distribution from the photosensitized fluorination of N-pentylphthalimide, indicating a preference for fluorination at the C-4 position.
Direct C-H Fluorination and Trifluoromethylation Reactions
Regioselectivity in Halogenation of the Pentyl Moiety
The halogenation of the pentyl moiety of this compound, in the absence of directing groups or specific catalysts, typically proceeds via a free-radical mechanism. The regioselectivity of this reaction is primarily governed by the inherent stability of the potential carbon radical intermediates formed upon hydrogen abstraction from the pentyl chain.
The stability of alkyl radicals follows the order: tertiary (3°) > secondary (2°) > primary (1°). The sec-pentyl group possesses C-H bonds at primary, secondary, and tertiary positions. Consequently, the halogen atom will preferentially abstract a hydrogen atom from the most substituted carbon that can form the most stable radical.
In the case of this compound, the pentyl group is specifically a 1-methylbutyl group attached to the nitrogen. The C-H bonds available for abstraction are on:
C1: A tertiary (methine) C-H bond.
C2, C3: Secondary (methylene) C-H bonds.
C4, C5 (methyl group): Primary C-H bonds.
Based on radical stability, the expected order of reactivity for C-H bond halogenation is C1 > (C2, C3) > (C4, C5). Therefore, the major product would result from halogenation at the tertiary C1 position. Halogenation at the secondary positions would yield minor products, while halogenation at the primary carbons would be the least favored.
This selectivity is a fundamental principle in free-radical halogenation of alkanes. While specific literature on this compound is sparse, this principle is well-established for similar aliphatic systems.
Radical Mechanisms in Site-Specific C-H Fluorination
Site-specific C-H fluorination of aliphatic compounds represents a significant challenge in synthetic chemistry. acs.orgucl.ac.uk Radical mechanisms are a key strategy for achieving this transformation. numberanalytics.com For N-alkylphthalimides, the phthalimide group itself can act as an internal photosensitizer, facilitating the generation of alkyl radicals that can then be fluorinated. scispace.com
The general mechanism for photocatalytic C-H fluorination involves several key steps:
Photoexcitation: The photocatalyst (which can be an external agent or the phthalimide itself) absorbs light and enters an excited state.
Hydrogen Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom from the alkyl chain (the pentyl moiety) to generate a carbon-centered radical. ucl.ac.uk The regioselectivity of this step is dictated by C-H bond dissociation energies and radical stability, favoring the formation of the most stable radical (tertiary > secondary > primary). ucl.ac.uk
Fluorine Atom Transfer: The generated alkyl radical reacts with a fluorine source, such as Selectfluor, to form the C-F bond and regenerate the catalyst or create a radical cation of the fluorinating agent. ucl.ac.ukacs.org
In a directed approach, a catalyst can coordinate to a directing group on the molecule, bringing the reactive center in close proximity to a specific C-H bond, thereby controlling regioselectivity. scispace.com For instance, manganese-based catalysts have been shown to facilitate C-H fluorination through the generation of a reactive oxoMn(V) intermediate that performs the initial hydrogen abstraction, followed by fluorine transfer from a difluoro manganese(IV) complex to the substrate radical. nih.gov
For this compound, a non-directed radical fluorination would be expected to show selectivity for the tertiary C-H bond at the C1 position of the pentyl group due to the enhanced stability of the resulting tertiary radical. ucl.ac.uk
Intramolecular Photochemical Reactions of N-Alkylphthalimides
N-Alkylphthalimides are known to undergo a variety of intramolecular photochemical reactions upon UV irradiation. irb.hr These transformations are initiated by the photoexcitation of the phthalimide chromophore, which can lead to intramolecular hydrogen atom abstraction, typically from the N-alkyl side chain. irb.hrresearchgate.net This process is analogous to the well-known Norrish Type II reaction. beilstein-journals.orgnih.gov
The major deactivation pathway for the excited singlet state of most N-alkylphthalimides is intersystem crossing to populate the triplet state. irb.hrresearchgate.net The excited phthalimide, often in its triplet state, then abstracts a hydrogen atom from the γ, δ, or ε-carbon of the alkyl chain. irb.hr This abstraction results in the formation of a 1,4-, 1,5-, or 1,6-biradical intermediate, respectively. irb.hr These biradicals are key precursors to the final cyclized products. beilstein-journals.org
Photoinduced Cyclization Pathways and Product Characterization
The biradical intermediates formed from intramolecular hydrogen abstraction can undergo several subsequent reactions, with cyclization being a prominent pathway. irb.hr For N-alkylphthalimides, abstraction of a hydrogen atom from the δ-position of the alkyl chain generates a 1,5-biradical. This intermediate can then cyclize via carbon-carbon bond formation to yield polycyclic products. researchgate.net
A common product type is the benzo[f]azepine-dione system, which is a seven-membered heterocyclic ring fused to the benzene (B151609) ring of the phthalimide. irb.hr The initial cyclization product is often a hydroxy-substituted pyrrolidine (B122466) fused to the isoindolinone core, which can then rearrange or dehydrate to form more stable products. beilstein-journals.org
For example, the photolysis of N-alkylphthalimides can lead to the formation of cyclized benzazepinedione products. irb.hr The characterization of these products is typically achieved through standard spectroscopic methods such as NMR and mass spectrometry, and in some cases, X-ray crystallography. acs.org
Factors Influencing Reaction Yield and Selectivity in Photoreactions
The efficiency and selectivity of the photoinduced cyclization of N-alkylphthalimides are influenced by several factors:
Alkyl Chain Length: The length of the N-alkyl chain is crucial as it determines which C-H bonds are accessible for intramolecular hydrogen abstraction. The formation of five- and six-membered rings in the transition state is generally favored, making δ- and ε-hydrogen abstraction common. Research on N-(selenoalkyl)-phthalimides has shown that the efficiency of cyclization decreases as the alkyl chain length increases from forming a five-membered ring to a six-membered one. rsc.org
Solvent: The solvent can influence the nature of the excited state and the reaction pathway. researchgate.net For example, using acetone (B3395972) as a solvent can act as a triplet sensitizer, promoting reactions that proceed through the triplet excited state. rsc.org
Substitution on the Alkyl Chain: The presence of substituents on the alkyl chain can affect the stability of the intermediate biradical and influence the regioselectivity of the initial hydrogen abstraction.
Excited State: Whether the reaction proceeds from a singlet or triplet excited state can impact the products formed. researchgate.netrsc.org Direct excitation typically populates the singlet state, while sensitization methods can be used to populate the triplet state. rsc.org
The following table, based on data from the photocyclization of N-(selenoalkyl)-phthalimides, illustrates how the length of the spacer chain affects reaction efficiency. rsc.org
| Entry | Reactant (n=) | Ring Size of Product | Conversion (%) | Yield (%) |
| 1 | 1 (n=1) | 5-membered | 75 | 70 |
| 2 | 2 (n=2) | 6-membered | 60 | 50 |
This interactive table demonstrates the trend of decreasing reaction efficiency with increasing ring size of the cyclization product.
Nucleophilic Displacement Reactions Involving the Phthalimide Nitrogen
The N-sec-pentyl group can be cleaved from the phthalimide moiety through nucleophilic displacement reactions. This is the key principle behind the final step of the Gabriel synthesis, a classic method for preparing primary amines. libretexts.orgbyjus.com
In this context, the N-C bond of the this compound is cleaved. While the initial step of the Gabriel synthesis involves the phthalimide anion acting as a nucleophile to attack an alkyl halide, the final step involves a nucleophile attacking the N-alkylphthalimide to liberate the desired amine. byjus.comlibretexts.org
The most common reagent used for this purpose is hydrazine (B178648) (NH₂NH₂). libretexts.org The mechanism proceeds as follows:
Nucleophilic Acyl Substitution: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the this compound. libretexts.orgunacademy.com This opens the five-membered imide ring.
Intramolecular Proton Transfer: A proton is transferred from the positively charged hydrazine moiety to the nitrogen of the newly formed amide. libretexts.org
Second Nucleophilic Acyl Substitution: The second nitrogen atom of the hydrazine molecule attacks the remaining carbonyl carbon in an intramolecular fashion. libretexts.org
Amine Liberation: This second cyclization step results in the formation of a very stable six-membered phthalhydrazide (B32825) ring and the liberation of the primary amine (sec-pentylamine) as the free base or its protonated salt. libretexts.orgbyjus.com
This cleavage can also be achieved using strong acidic or basic hydrolysis, which results in the formation of phthalic acid or its salt, respectively, alongside the primary amine. libretexts.orgbyjus.com The use of hydrazine is often preferred due to its milder conditions.
Theoretical and Computational Investigations on N Sec Pentylphthalimide Reactivity
Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable computational method for investigating the mechanisms of complex organic reactions due to its favorable balance of accuracy and computational cost. frontiersin.orgosti.gov It allows researchers to model the behavior of many-electron systems, providing deep insights into the atomic-scale details of catalytic and non-catalytic reactions. numberanalytics.com By calculating the electronic structure of molecules, DFT can map out potential energy surfaces, identify reaction intermediates, and determine the structures and energies of transition states, which are crucial for understanding reaction pathways. numberanalytics.com
The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering an efficient route to increase molecular complexity. nih.gov DFT calculations are instrumental in elucidating the mechanisms of these reactions, particularly for predicting regioselectivity in molecules with multiple C-H bonds, such as the sec-pentyl group in N-sec-Pentylphthalimide.
Theoretical studies can map the energy profiles for the activation of each distinct C-H bond (primary, secondary) on the alkyl chain. This involves locating the transition state (TS) for the C-H cleavage step, which is often the rate-determining and selectivity-determining step. researchgate.net For metal-catalyzed processes, mechanisms like concerted metallation-deprotonation (CMD) are often investigated, where the C-H bond is broken with the assistance of a base and coordination to a metal center. researchgate.netnih.gov The calculated activation energy (ΔG‡) for each possible C-H bond provides a quantitative measure of its reactivity. A lower activation barrier indicates a kinetically more favorable reaction pathway.
For this compound, DFT calculations can predict the energetic barriers for functionalization at the various positions of the pentyl chain. These calculations help rationalize experimentally observed selectivity or predict the outcome of new reactions.
Table 1: Hypothetical DFT-Calculated Activation Energies for C-H Functionalization of this compound
| Position on sec-Pentyl Chain | C-H Bond Type | Hypothetical ΔG‡ (kcal/mol) | Associated Reaction Pathway |
|---|---|---|---|
| C1 | Secondary (methine) | 22.5 | Transition State A |
| C2 | Secondary (methylene) | 24.8 | Transition State B |
| C3 | Secondary (methylene) | 25.1 | Transition State C |
| C4 (CH3 of ethyl group) | Primary | 28.0 | Transition State D |
| C4' (CH3 of methyl group) | Primary | 28.2 | Transition State E |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT studies. Actual values depend on the specific reaction, catalyst, and computational level of theory.
The phthalimido group exerts a significant electronic influence on the rest of the molecule. Its two carbonyl groups make it a strong electron-withdrawing group, which can affect the reactivity of the attached alkyl chain. DFT calculations can quantify this influence through various electronic structure analysis methods, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis.
These analyses reveal the partial atomic charges on the atoms of the sec-pentyl group. The electron-withdrawing nature of the phthalimide (B116566) moiety can polarize the N-C bond and, to a lesser extent, the C-H bonds along the alkyl chain. This polarization can influence the susceptibility of the C-H bonds to attack by electrophilic or nucleophilic reagents. For instance, a slight increase in the positive charge on a hydrogen atom might make it more susceptible to abstraction in certain reaction mechanisms. Furthermore, the phthalimide group's ability to stabilize adjacent radical or ionic intermediates through resonance or inductive effects is a key factor in directing reaction outcomes, a feature that can be modeled and quantified with DFT. rsc.orgdcu.ie
Energy Profiles and Transition State Analysis of C-H Functionalization
Studies on Bond Dissociation Energies (BDE) and Selectivity in Chemical Reactions
The homolytic bond dissociation energy (BDE) is the enthalpy change required to break a bond to form two radical fragments. nrel.gov It is a fundamental thermodynamic quantity that provides critical insight into the reactivity and selectivity of radical reactions. nrel.govnih.gov In general, a weaker bond (lower BDE) is more easily cleaved and thus represents a more reactive site. DFT methods have been shown to calculate BDEs with good accuracy compared to experimental values. datadryad.org
For this compound, the sec-pentyl chain contains several distinct C-H bonds. The BDE values for these bonds are not identical. Typically, the BDE for a tertiary C-H bond is lower than that of a secondary C-H bond, which in turn is lower than that of a primary C-H bond. This trend is a primary determinant of selectivity in radical-based C-H functionalization reactions, where the reaction often proceeds at the site of the weakest C-H bond. researchgate.net
Computational studies can provide precise BDE values for each C-H bond in this compound, allowing for a priori prediction of the most likely site for radical abstraction.
Table 2: Estimated Bond Dissociation Energies (BDEs) for C-H Bonds in this compound
| Position on sec-Pentyl Chain | C-H Bond Type | Estimated BDE (kcal/mol) |
|---|---|---|
| C1 | Secondary (methine) | 96.5 |
| C2 | Secondary (methylene) | 98.0 |
| C3 | Secondary (methylene) | 98.2 |
| C4 (CH3 of ethyl group) | Primary | 101.0 |
| C4' (CH3 of methyl group) | Primary | 101.1 |
Note: The values in this table are representative estimates based on general principles for alkanes and are for illustrative purposes. ucsb.edu Precise values would be obtained from specific DFT calculations.
Investigation of Charge Transfer Complexes and Radical Intermediates
N-substituted phthalimides can participate in reactions involving charge-transfer (CT) complexes and the subsequent formation of radical intermediates. chemrxiv.orgcam.ac.uk A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between them. Their formation can be a key step in initiating reactions, particularly under photochemical conditions. princeton.edubeilstein-journals.org
Computational studies can investigate the formation and properties of such complexes. For example, this compound could form a CT complex with an electron donor. Upon photoexcitation, an electron can be fully transferred, leading to the formation of a radical anion of the phthalimide and a radical cation of the donor. The phthalimide radical anion can be a key intermediate; for instance, related N-hydroxyphthalimide esters are known to fragment upon reduction to produce alkyl radicals. beilstein-journals.org
DFT and time-dependent DFT (TD-DFT) calculations can model these processes by:
Confirming the existence of a stable CT complex.
Calculating the electronic absorption spectrum of the CT complex to see if it absorbs light in the visible region. acs.org
Modeling the electron transfer event and the subsequent generation of radical intermediates. cam.ac.ukresearchgate.net
These computational investigations are crucial for understanding the mechanisms of photoredox or electron-transfer-initiated reactions involving this compound, identifying the key radical intermediates that dictate the reaction products. princeton.edu
Table 3: Hypothetical Species in a Photochemical Reaction Involving a Charge-Transfer Complex
| Species | Description | Role in Reaction |
|---|---|---|
| This compound | Electron Acceptor | Forms the CT complex |
| Electron Donor (e.g., Amine) | Electron Donor | Forms the CT complex |
| [Acceptor---Donor]* | Excited Charge-Transfer Complex | Precursor to electron transfer |
| [this compound]•- | Radical Anion | Key reactive intermediate |
| [Donor]•+ | Radical Cation | Byproduct of electron transfer |
Applications of N Sec Pentylphthalimide in Advanced Organic Synthesis Research
Substrate Development for Methodological Studies in C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, as it offers a more efficient way to construct complex molecules. vangemmerenlab.com N-sec-Pentylphthalimide has emerged as a significant substrate in the development of new C-H activation methodologies. The presence of multiple, electronically distinct C(sp³)–H bonds on its pentyl chain makes it an ideal testbed for evaluating the selectivity of new catalytic systems. tdx.cat
Research efforts focus on designing catalysts that can target a specific C-H bond while leaving others intact, a significant challenge due to the general inertness of these bonds. vangemmerenlab.comscripps.edu The phthalimido group in this compound plays a crucial electronic role, strongly deactivating the C-H bonds closest to it (the α- and β-positions) through its electron-withdrawing nature. tdx.cat This inherent electronic bias makes the compound particularly useful for developing methods aimed at achieving functionalization at remote positions (γ, δ), which is a formidable challenge in synthesis. scripps.edu
In one study, this compound was used as a substrate in manganese-catalyzed C-H oxidation reactions. The research demonstrated that the phthalimido group's electronic-withdrawing ability was sufficient to direct oxidation exclusively to the most remote methylene (B1212753) (δ) site of the pentyl chain. tdx.cat This finding is crucial for methodological development, as it showcases how substrate modification can be used as a powerful strategy to control site-selectivity, overriding the intrinsic reactivity of C-H bonds. tdx.catscripps.edu
Precursor for the Synthesis of Primary Amines (Gabriel Synthesis Methodological Refinements)
This compound is a key intermediate in the Gabriel synthesis, a classic and reliable method for preparing primary amines. wikipedia.orgmasterorganicchemistry.com This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with an alkyl halide—in this case, a sec-pentyl halide—to form the N-alkylphthalimide intermediate. wikipedia.orglibretexts.org The phthalimide group acts as a protected form of ammonia (B1221849), preventing the over-alkylation that often plagues direct alkylation of ammonia and leads to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.comlibretexts.org
The general pathway is as follows:
Alkylation: Potassium phthalimide reacts with a sec-pentyl halide via an Sₙ2 reaction to yield this compound. masterorganicchemistry.comshu.ac.uk
Deprotection: The primary amine is subsequently liberated from the phthalimide structure. A common method for this step is the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.org This reaction releases the desired primary amine (sec-pentylamine) and forms a stable phthalhydrazide (B32825) precipitate, which can be filtered off. wikipedia.orgshu.ac.uk
While the Gabriel synthesis is robust, it involves relatively harsh conditions and multiple steps. wikipedia.org Modern research often seeks more direct and efficient routes to amines, such as through direct C-H amination. The established role of this compound as a precursor in this traditional synthesis provides a benchmark against which the efficiency and practicality of new, more advanced synthetic methods can be measured.
Role as a Model Compound for Understanding Reaction Selectivity
The distinct chemical environment of the C-H bonds within this compound makes it an excellent model compound for investigating the factors that govern reaction selectivity. tdx.catnih.gov In catalytic C-H oxidation studies, a dramatic shift in site-selectivity was observed when moving from simpler N-pentylamides to N-pentylphthalimide. tdx.cat
In a study using a manganese catalyst, the oxidation of N-pentylamides with less electron-withdrawing acyl groups showed a mixture of products. However, when N-pentylphthalimide was used as the substrate under the same conditions, the reaction yielded a single product resulting from oxidation at the δ-methylene position. tdx.cat This high selectivity is attributed to the powerful electron-withdrawing effect of the phthalimido group, which deactivates the α, β, and γ positions towards electrophilic attack by the manganese-oxo intermediate, thereby directing reactivity to the most remote, electronically least-perturbed C-H bond. tdx.cat
This clear-cut result underscores the compound's utility in demonstrating how subtle electronic modifications to a substrate can produce profound changes in reaction outcomes. Such studies are fundamental to building predictable models for chemical reactivity and to designing new synthetic strategies that can achieve selective functionalization in complex molecules. nih.govacs.org
Table 1: Site Selectivity in the Manganese-Catalyzed Oxidation of N-Pentyl Derivatives Data derived from research on C-H bond oxidation, highlighting the directing effect of the functional group. tdx.cat
| Substrate | Functional Group | Oxidation Site | Selectivity |
| N-Pentylamide (Generic) | Acyl | Mixture of α, β, γ, δ | Low |
| N-Pentylphthalimide | Phthalimido | δ (delta) | Exclusive |
Integration into New Organic π-Conjugated Small Molecules for Structure-Property Relationship Investigations
This compound derivatives are being incorporated into novel organic π-conjugated small molecules to investigate structure-property relationships for applications in organic electronics. rsc.org These materials are of interest for use in sensors, thin-film transistors, and photovoltaic cells. rsc.orgfrontiersin.org The properties of these materials, such as their electronic energy levels, optical absorption, and self-assembly behavior, can be precisely tuned through chemical synthesis. rsc.orgnasa.gov
In one line of research, a series of donor-acceptor (D-A) π-conjugated molecules were synthesized with a bithiophene core (the donor) and phthalimide terminal units (the acceptor). rsc.org The imido-nitrogen of the phthalimide was functionalized with various alkyl chains, including a 1-methylbutyl group (a sec-pentyl isomer), to probe the influence of side-chain branching, symmetry, and length on the material's properties. rsc.org
The study found that while the core π-conjugated backbone dictates the primary optical absorption, the nature of the alkyl side-chain significantly influences the material's thermal properties and solid-state packing. rsc.org For instance, the 1-ethylpropyl derivative, structurally related to a sec-pentyl group, exhibited unique thermal behavior and polymorphism not seen in derivatives with linear alkyl chains. rsc.org Analysis of thin films revealed that the orientation of these molecules relative to the substrate could be influenced by the side chain, affecting the film's optical anisotropy. rsc.org Such investigations are critical for designing new organic materials with tailored properties for next-generation electronic devices. rsc.orgiitdh.ac.in
Table 2: Optical Properties of Bithiophene-Phthalimide π-Conjugated Molecules with Various Alkyl Side Chains Data from a study on structure-property relationships in D-A small molecules. rsc.org
| Compound Side Chain | Solution Absorption Max (nm) | Thin-Film Absorption Max (nm) |
| 1-Ethylpropyl | 425 | 400 |
| 1-Methylbutyl (sec-Pentyl) | 425 | 402 |
| Pentyl (linear) | 425 | 402 |
| Hexyl | 425 | 403 |
| Octyl | 425 | 405 |
Future Research Directions for N Sec Pentylphthalimide and Phthalimide Chemistry
Exploration of Novel Catalytic Systems for C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for the synthesis of complex molecules from simple precursors. In the context of phthalimides, future research will likely prioritize the development of more efficient and selective catalytic systems for C-H activation.
Recent advancements have demonstrated the utility of transition metals like rhodium, ruthenium, and palladium in catalyzing the C-H functionalization of substrates containing a phthalimido group. acs.orgresearchgate.net For instance, rhodium-catalyzed reactions have been used for the enantioselective C-H functionalization of unactivated C-H bonds in the presence of an N-phthalimido-protected primary amine. acs.org Similarly, cationic ruthenium(II) complexes have been employed for the synthesis of phthalimide (B116566) derivatives through C-H activation of benzamides with isocyanates. researchgate.net
Future research will likely explore a broader range of transition metal catalysts, including those based on earth-abundant and less toxic metals. Additionally, there is a growing interest in developing metal-free catalytic systems to enhance the sustainability of these transformations. rsc.org The development of catalysts that can selectively functionalize specific C-H bonds in complex molecules, such as N-sec-Pentylphthalimide, will be a key challenge. For example, studies have shown that in the oxidation of N-pentylpivalamide, a related amide, the use of a manganese-based catalyst resulted in a 99% yield, while an iron-based catalyst gave a much lower yield. mdpi.com When N-pentylphthalimide was used as a substrate, γ-hydroxylation was the predominant outcome. mdpi.com
A summary of representative catalytic systems for C-H functionalization is presented in the table below.
| Catalyst System | Substrate Type | Reaction Type | Key Findings |
| Rhodium(II) catalysts | N-Phthalimido-protected primary amines | Carbene-induced C-H insertion | The phthalimido group acts as an effective site-protecting and stereodirecting group. acs.org |
| Cationic Ruthenium(II) complex | Benzamides and isocyanates | C-H activation/Imidation | Provides a versatile route to phthalimide derivatives. researchgate.net |
| Palladium catalysts | Oxime ethers and maleimides | Double C-H activation/Annulation | Leads to the formation of phthalimide scaffolds. |
| Metal-free systems | Various | Multiple | Increasing focus on environmentally benign synthesis. rsc.orgrsc.org |
Development of Asymmetric Transformations
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Future research in phthalimide chemistry will undoubtedly focus on the development of novel asymmetric transformations to control the stereochemistry of these molecules.
Significant progress has already been made in the asymmetric synthesis of phthalimide derivatives. For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of N-aryl phthalimides, achieving excellent yields and enantioselectivities. nih.gov Another innovative approach involves a photochemical reaction of an achiral phthalimide followed by crystallization-induced deracemization to obtain a single enantiomer. researchgate.net
Future efforts will likely be directed towards expanding the scope of these and other asymmetric methods to a wider range of phthalimide derivatives, including those with challenging stereocenters. The development of new chiral catalysts and reagents will be crucial for achieving high levels of stereocontrol. Furthermore, the application of these methods to the synthesis of complex, biologically active molecules will be a major focus. The use of phthalimide as a chiral auxiliary or directing group in asymmetric reactions is also an area ripe for further exploration. renyi.hu
The table below highlights some recent advances in the asymmetric synthesis of phthalimide derivatives.
| Method | Catalyst/Reagent | Product Type | Enantioselectivity |
| Atroposelective amidation | N-Heterocyclic Carbene (NHC) | N-Aryl phthalimides | Up to 96:4 er. nih.gov |
| Photochemical reaction and deracemization | None (light-induced) | Fused indolines | Single enantiomer crystals. researchgate.net |
| Nucleophilic amination with chiral auxiliary | Benzoyl isocyanate | β-hydroxy-α-amino acids | High diastereoselectivity. renyi.hu |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. In the realm of phthalimide chemistry, future research will increasingly rely on advanced computational modeling to guide the design of new synthetic routes and functional molecules.
Density Functional Theory (DFT) calculations and molecular docking simulations are already being used to study phthalimide derivatives. mdpi.comresearchgate.net These methods can provide insights into reaction mechanisms, predict the binding affinities of phthalimide-based ligands to biological targets, and help in the rational design of new compounds with desired properties. mdpi.comnih.govacs.org For instance, computational studies have been used to investigate potential inhibitors of the TGF-β pathway for cancer therapeutics, with some phthalimide derivatives showing promising binding energies in docking simulations. mdpi.comresearchgate.net
The future of computational modeling in this field will likely involve the use of more sophisticated theoretical models and machine learning algorithms to predict reactivity and properties with even greater accuracy. These tools could be used to screen large virtual libraries of phthalimide derivatives for specific applications, accelerating the discovery of new drugs and materials. rsc.org The integration of computational modeling with experimental work will be key to a deeper understanding of the structure-property relationships in phthalimide chemistry.
The following table summarizes the application of computational methods in phthalimide research.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies, structural optimization | Elucidation of reaction pathways and prediction of stable molecular geometries. mdpi.comresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities | Identification of potential drug candidates and their interactions with biological targets. nih.govacs.org |
| Homology Modeling | 3D structure prediction of proteins | Generation of receptor models for docking studies when experimental structures are unavailable. mdpi.com |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior of molecules | Understanding the flexibility and conformational changes of phthalimide derivatives and their complexes. rsc.org |
Interdisciplinary Research Integrating Phthalimide Derivatives into Materials Science Paradigms
The unique structural and electronic properties of the phthalimide core make it an attractive building block for the creation of novel functional materials. longdom.org Future research will see a greater integration of phthalimide chemistry with materials science, leading to the development of high-performance polymers, dyes, and organic electronics. longdom.orgontosight.aiontosight.ai
Phthalimide derivatives are already being explored for their potential in various materials science applications. For example, they have been incorporated into polymers of intrinsic microporosity (PIMs) for gas separation membranes. rsc.org Naphthalene phthalimide derivatives have also been studied as model compounds for electrochromic materials, which change color in response to an electrical potential. mdpi.com The planar and electron-accepting nature of the phthalimide group makes it suitable for use in organic semiconductors and other electronic devices. longdom.orgrsc.org
The future in this area will involve the design and synthesis of phthalimide-based molecules with tailored optical, electronic, and self-assembly properties. rsc.org This will require a close collaboration between synthetic chemists and materials scientists. The development of new polymerization methods and processing techniques will be essential for translating the promising properties of individual phthalimide molecules into functional materials and devices. The inherent stability of the phthalimide structure is also a significant advantage for applications requiring robust materials. japsonline.com
The table below provides an overview of the application of phthalimide derivatives in materials science.
| Material Type | Phthalimide Derivative | Potential Application | Key Property |
| Polymers of Intrinsic Microporosity (PIMs) | Aryl-phthalimides | Gas separation membranes | High surface area and tunable permeability. rsc.org |
| Electrochromic Materials | Naphthalene phthalimides | Smart windows, displays | Reversible color change upon electrochemical reduction. mdpi.com |
| Organic Semiconductors | π-conjugated phthalimides | Organic field-effect transistors (OFETs), photovoltaics | Electron-accepting nature and tunable electronic properties. longdom.orgrsc.org |
| Dyes and Pigments | Various | Industrial colorants | High thermal and light stability. rsc.org |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-sec-Pentylphthalimide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Begin with nucleophilic substitution or condensation reactions using phthalic anhydride and sec-pentylamine. Optimize variables such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. For reproducibility, document stoichiometric ratios and purification steps (e.g., recrystallization in ethanol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer: Use H/C NMR to confirm the phthalimide ring (δ 7.6–7.8 ppm for aromatic protons) and sec-pentyl chain (δ 0.8–1.5 ppm for methyl/methylene groups). IR spectroscopy can validate the imide carbonyl stretch (~1770 cm). Mass spectrometry (EI-MS) should show the molecular ion peak at m/z 231. Always compare data with literature or computational simulations to resolve ambiguities .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0–75% RH), and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis to phthalic acid). Store in airtight, light-resistant containers with desiccants at –20°C for long-term preservation. Document batch-specific stability profiles to inform handling guidelines .
Advanced Research Questions
Q. What mechanistic insights exist regarding the role of this compound in [specific reaction type, e.g., Diels-Alder catalysis]?
- Methodological Answer: Employ kinetic studies (e.g., variable-temperature NMR) to assess reaction rates and intermediates. Computational methods (DFT calculations) can model transition states and electronic effects. Compare experimental outcomes with analogous phthalimide derivatives to isolate steric/electronic contributions. Validate hypotheses through isotopic labeling (e.g., C) .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer: Replicate experiments using identical protocols (e.g., solvent purity, heating rates). Perform meta-analyses to identify systematic biases (e.g., inadequate blinding in measurements ). Use differential scanning calorimetry (DSC) for precise melting point determination and Hansen solubility parameters to reconcile solubility discrepancies. Publish null results to reduce publication bias .
Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound derivatives?
- Methodological Answer: Screen derivatives in cancer cell lines (e.g., MCF-7, HeLa) using cytotoxicity assays (MTT/WST-1). For in vivo studies, select rodent models (e.g., Sprague-Dawley rats) with pharmacokinetic profiling to assess bioavailability. Adhere to NIH guidelines for preclinical rigor, including randomization and blinded outcome assessment .
Q. How can computational methods enhance the design of this compound-based inhibitors for [target enzyme]?
- Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with molecular dynamics simulations (GROMACS) to assess ligand-protein stability. Synthesize top candidates and correlate in silico predictions with IC values from enzyme inhibition assays. Cross-reference with crystallographic data (PDB) to refine models .
Methodological Considerations
- Data Validation : Use triplicate measurements and statistical tools (ANOVA, t-tests) to confirm reproducibility. Address outliers via Grubbs’ test or robust regression .
- Literature Review : Prioritize peer-reviewed studies from databases like SciFinder or Reaxys. Avoid non-academic sources (e.g., ) .
- Ethical Compliance : For biological studies, follow institutional review board (IRB) protocols and ARRIVE guidelines for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
